molecular formula C9H8N4O2 B13301719 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13301719
M. Wt: 204.19 g/mol
InChI Key: OFNNBEWGLFLLDE-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid (CAS Number 1858734-35-6) is a high-purity heteroaromatic carboxylic acid offered as a key chemical building block for advanced research and development. With the molecular formula C9H8N4O2 and a molecular weight of 204.19, this compound serves as a versatile precursor in medicinal chemistry and drug discovery. This pyrazole-carboxylic acid derivative is of significant interest in the development of novel therapeutic agents. Its structure is particularly relevant in the exploration of metalloprotease inhibitors . Research indicates that heteroaromatic scaffolds based on the pyrazole core can be optimized to develop potent and selective inhibitors for metalloproteases such as meprin α and meprin β, which are emerging as potential drug targets for conditions like cancer, Alzheimer's disease, and fibrotic disorders . The molecule's carboxylic acid group allows for further synthetic modification, making it a valuable intermediate for creating amide or ester derivatives to explore structure-activity relationships (SAR) . Beyond metalloprotease research, the pyrazole core is a privileged structure in agrochemical and pharmaceutical development. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities and are frequently incorporated into molecules to improve properties like potency, selectivity, and metabolic stability . This specific compound, featuring a methylpyrimidine substitution, is intended for use by researchers as a synthetic intermediate in the creation of novel bioactive molecules. Application Notes: This product is applied as a critical synthetic intermediate in the discovery of enzyme inhibitors and other biologically active compounds. Researchers utilize this scaffold for its potential to interact with various enzyme active sites and its suitability for further derivatization. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(2-methylpyrimidin-5-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-10-4-7(5-11-6)13-3-2-8(12-13)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

OFNNBEWGLFLLDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)N2C=CC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydrazine derivatives to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data Source
1-Methyl-1H-pyrazole-3-carboxylic acid Methyl (1) C₅H₆N₂O₂ 126.11 mp 150–152°C; CAS 25016-20-0
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid 4-Fluorophenyl (1), 2-methoxyphenyl (5) C₁₇H₁₄FN₂O₃ 313.30 91% yield via ester hydrolysis; NMR data provided
1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid 3-Chloro-2-pyridyl (1), methyl (3) C₁₀H₈ClN₃O₂ 237.64 Crystallographic data reported
1-(4-Methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylic acid 4-Methyl-5-nitropyridin-2-yl (1) C₁₀H₈N₄O₄ 248.19 Density/Boiling Point N/A; CAS 1513438-23-7
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid Tetrahydrothiophene-dioxide (1), 4-methoxyphenyl (5) C₁₅H₁₆N₂O₅S 336.37 Predicted pKa 3.85

Key Observations:

  • Substituent Effects on Acidity: The presence of electron-withdrawing groups (e.g., nitro in ) lowers the pKa of the carboxylic acid compared to electron-donating groups (e.g., methyl in ). The target compound's 2-methylpyrimidine group likely results in moderate acidity, intermediate between nitro-substituted and methyl-substituted analogues.
  • Synthetic Yields: Pyrazole-3-carboxylic acids synthesized via methyl ester hydrolysis (e.g., ) achieve high yields (91–93%), suggesting robustness for scale-up.
  • Thermal Stability: The methyl-substituted analogue has a defined melting point (150–152°C), while nitro- or heterocycle-substituted variants (e.g., ) lack such data, possibly due to decomposition or amorphous nature.

Biological Activity

1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1858734-35-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H8N4O2C_9H_8N_4O_2, with a molecular weight of 204.19 g/mol. Its structure features a pyrazole ring substituted with a pyrimidine moiety, which is crucial for its biological interactions.

PropertyValue
CAS Number1858734-35-6
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit activity against various viruses by inhibiting viral replication mechanisms. For instance, certain derivatives have demonstrated efficacy against the tobacco mosaic virus and herpes simplex virus (HSV-1) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways and cytokine production. In particular, some studies have reported that related compounds can significantly reduce inflammation in models of carrageenan-induced edema .

Anticancer Activity

The anticancer properties of this compound are noteworthy. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from micromolar to nanomolar concentrations .

Table of Anticancer Activity

Compound NameCell LineIC50 (µM)
This compoundMCF73.79
Related derivativeA54926
Another derivativeHep-23.25

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Cytokine Production : The compound may reduce the production of pro-inflammatory cytokines such as TNFα and IL-6, contributing to its anti-inflammatory effects.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism behind its anticancer activity.

Case Studies

Recent research has provided insights into the therapeutic potential of this compound:

  • A study evaluating a series of pyrazole derivatives found that those containing a pyrimidine substitution exhibited enhanced anti-HSV activity compared to their non-substituted counterparts .
  • Another investigation into the anticancer properties revealed that certain analogs not only inhibited cell growth but also induced significant apoptosis in targeted cancer cell lines .

Q & A

Q. What are the common synthetic routes for 1-(2-Methylpyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves:

  • Suzuki-Miyaura cross-coupling : For attaching the 2-methylpyrimidin-5-yl group to the pyrazole core. A Pd(PPh₃)₄ catalyst with arylboronic acids in degassed DMF/H₂O under reflux is often employed .
  • Ester hydrolysis : Conversion of ethyl or methyl esters (e.g., ethyl 1H-pyrazole-3-carboxylate derivatives) to carboxylic acids using NaOH or HCl .
  • Functionalization : Introduction of substituents via reactions with acid anhydrides, chlorides, or alkylating agents, followed by purification via column chromatography .

Q. How is the purity and structural integrity of this compound verified?

Methodological Answer:

  • Chromatography : HPLC or GC (>95% purity thresholds) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrimidine protons at δ 8.5–9.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
    • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • Mass spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]+ observed vs. calculated) .
  • Elemental analysis : Confirms C, H, N composition .

Q. What analytical techniques are used to study its stability under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Tracks degradation products in simulated gastric fluid (pH 2–3) or plasma .
  • pH-dependent stability assays : Measures acyl migration or hydrolysis rates (e.g., via ¹H NMR in D₂O at 37°C) .
  • Forced degradation studies : Exposure to heat, light, or oxidizing agents to identify degradation pathways .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylpyrimidine vs. pyridyl groups) on target binding using IC₅₀ assays .
  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) or incubation time to minimize variability .
  • Meta-analysis : Cross-reference data from kinase inhibition (e.g., PYCR1 enzyme assays ) and anti-inflammatory models .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential maps for binding site compatibility .
  • Molecular docking (AutoDock/Vina) : Simulates binding to kinases (e.g., ATP-binding pockets) using crystallographic data (PDB IDs) .
  • Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories in explicit solvent .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent selection : High-polarity solvents (e.g., DMSO/water mixtures) often yield suitable crystals, but may require vapor diffusion techniques .
  • Polymorphism control : Slow cooling (0.1°C/min) from saturated solutions minimizes multiple crystal forms .
  • Hirshfeld surface analysis : Resolves π-π stacking or hydrogen-bonding motifs (e.g., carboxylic acid dimerization) .

Q. How do substituent variations impact pharmacokinetic properties?

Methodological Answer:

  • LogP measurements : Compare trifluoromethyl (LogP ~2.5) vs. difluoromethyl (LogP ~1.8) derivatives using shake-flask methods .
  • Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation (e.g., methylpyrimidine → pyrimidine-N-oxide) .
  • Plasma protein binding (PPB) : Equilibrium dialysis to assess albumin affinity (>90% binding correlates with reduced bioavailability) .

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